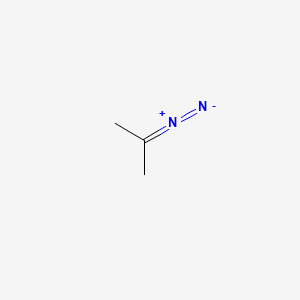
2-diazopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazopropane is an organic compound with the molecular formula C3H6N2. It belongs to the class of diazo compounds, characterized by the presence of a diazo group (-N=N-) attached to a carbon atom. This compound is known for its high reactivity and is used as an intermediate in various organic synthesis reactions .
Méthodes De Préparation
2-Diazopropane can be synthesized through several methods. One common laboratory method involves the oxidation of acetone hydrazone using mercury(II) oxide in the presence of potassium hydroxide in ethanol. The reaction is carried out under reduced pressure, and the product is collected by co-distillation with diethyl ether . Industrial production methods are less common due to the compound’s instability and toxicity.
Analyse Des Réactions Chimiques
2-Diazopropane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form carbenes, which are highly reactive intermediates in organic synthesis.
Cycloaddition: It participates in 1,3-dipolar cycloaddition reactions to form cyclopropanes.
Substitution: It can undergo substitution reactions with various nucleophiles to form substituted products.
Common reagents used in these reactions include iodosylbenzene for oxidation and various alkenes for cycloaddition reactions. Major products formed from these reactions include cyclopropanes and substituted alkanes .
Applications De Recherche Scientifique
Cycloaddition Reactions
2-Diazopropane is primarily utilized in cycloaddition reactions, particularly the 1,3-dipolar cycloaddition, which is a significant method for synthesizing complex organic molecules.
- 1,3-Dipolar Cycloadditions : DAP has been effectively employed in the synthesis of pyrazolines and isoxazolines through its reaction with various dipolarophiles. For instance, studies have shown that DAP reacts with arylnitrile oxides to produce bicyclic isoxazolines with high regioselectivity and stereoselectivity . The reactions are characterized by their efficiency and yield, making them valuable in asymmetric synthesis.
- Thermodynamic Products : Research indicates that using two equivalents of DAP can lead to thermodynamically stable products. For example, in a study involving chalcone derivatives, DAP was shown to produce pyrazole derivatives that exhibited significant biological activity against targets relevant to Alzheimer's disease .
Synthesis of Heterocyclic Compounds
The ability of DAP to participate in various cycloaddition reactions makes it a crucial reagent for synthesizing heterocyclic compounds, which are vital in medicinal chemistry.
- Synthesis of Pyrazole Derivatives : DAP has been used extensively for synthesizing pyrazole derivatives through cycloaddition with alkenes and alkynes. These derivatives have demonstrated antibacterial and anticancer activities, highlighting the compound's relevance in drug discovery .
- Oxadiazoles and Other Heterocycles : The reaction of DAP with different substrates has also led to the formation of oxadiazoles, which have been identified as potential antitubercular agents. This underscores the versatility of DAP in generating compounds with significant pharmacological properties .
Molecular Docking Studies
Molecular docking studies involving products derived from DAP have provided insights into their interactions with biological targets.
- Alzheimer’s Disease Research : The ligands produced from DAP reactions were docked against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), revealing their potential as inhibitors in Alzheimer's treatment. The binding affinities were analyzed, indicating promising therapeutic avenues for these compounds .
Safety and Handling Considerations
While this compound is a powerful reagent in organic synthesis, it is also highly reactive and potentially hazardous. Therefore, careful handling protocols are essential when working with this compound.
- In Situ Generation : Recent methodologies have focused on the in situ generation of DAP from hydrazones using safer oxidants like iodosylbenzene. This approach minimizes the risks associated with handling unstable diazo compounds while allowing for their application in cyclopropanation reactions .
Case Studies
Mécanisme D'action
The mechanism of action of 2-diazopropane involves the generation of carbenes through the loss of nitrogen gas. These carbenes are highly reactive and can insert into C-H, C-C, and X-H bonds, leading to the formation of various products . The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Comparaison Avec Des Composés Similaires
2-Diazopropane can be compared with other diazo compounds such as diazomethane and ethyl diazoacetate:
Diazomethane (CH2N2): Similar in reactivity but more commonly used due to its simpler structure and ease of handling.
Ethyl diazoacetate (C4H6N2O2): More stable and less toxic, often used in cyclopropanation reactions.
The uniqueness of this compound lies in its ability to form substituted cyclopropanes and its application in the synthesis of complex organic molecules .
Propriétés
Numéro CAS |
2684-60-8 |
|---|---|
Formule moléculaire |
C3H6N2 |
Poids moléculaire |
70.09 g/mol |
Nom IUPAC |
2-diazopropane |
InChI |
InChI=1S/C3H6N2/c1-3(2)5-4/h1-2H3 |
Clé InChI |
IHDRXDWUDBSDAN-UHFFFAOYSA-N |
SMILES |
CC(=[N+]=[N-])C |
SMILES canonique |
CC(=[N+]=[N-])C |
Key on ui other cas no. |
2684-60-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















